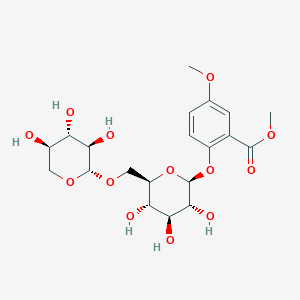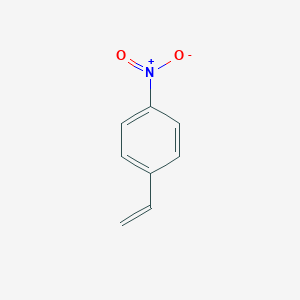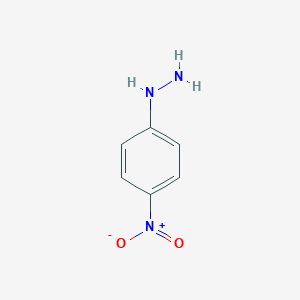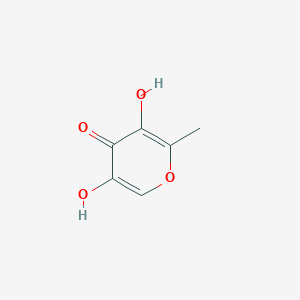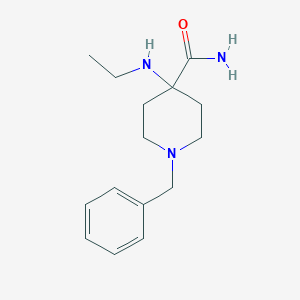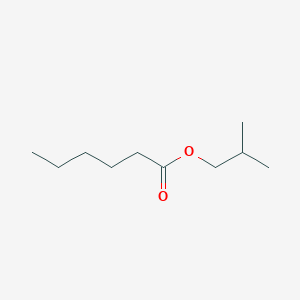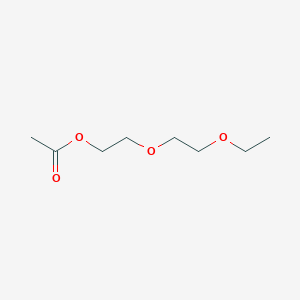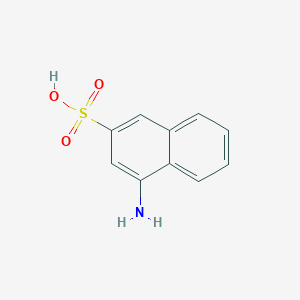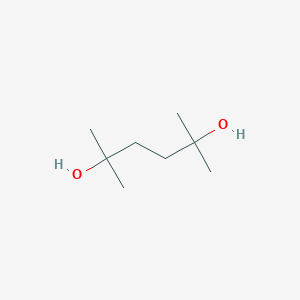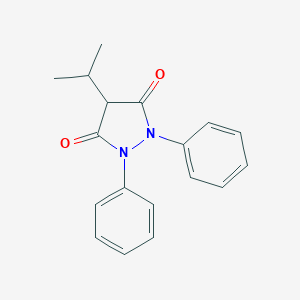
3,5-Pyrazolidinedione, 4-(1-methylethyl)-1,2-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Pyrazolidinedione, 4-(1-methylethyl)-1,2-diphenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "Ibudilast" and is used as a research tool in the field of neuroscience and immunology.
Wirkmechanismus
The mechanism of action of Ibudilast is not fully understood. However, it has been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. Ibudilast has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Biochemische Und Physiologische Effekte
Ibudilast has been shown to have various biochemical and physiological effects. In animal studies, Ibudilast has been shown to reduce inflammation and oxidative stress in the brain. Ibudilast has also been shown to improve cognitive function and reduce neuropathic pain. In clinical trials, Ibudilast has been shown to reduce relapse rates in patients with multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ibudilast is its well-established synthesis method, which allows for large-scale production. Ibudilast is also relatively stable and has a long shelf life. However, Ibudilast has some limitations for lab experiments. Ibudilast has low solubility in water, which can make it difficult to administer in some experimental settings. Ibudilast also has poor bioavailability, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the research of Ibudilast. One potential direction is the use of Ibudilast in the treatment of drug addiction. Ibudilast has been shown to reduce drug-seeking behavior in animal models, making it a potential therapeutic agent for drug addiction. Another potential direction is the use of Ibudilast in the treatment of chronic pain. Ibudilast has been shown to reduce neuropathic pain in animal models, making it a potential therapeutic agent for chronic pain. Finally, the potential use of Ibudilast in the treatment of other neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease should be explored.
Conclusion:
In conclusion, Ibudilast is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Ibudilast has been extensively used as a research tool in the field of neuroscience and immunology. Ibudilast has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases. The well-established synthesis method and the various potential applications make Ibudilast an exciting area of research for the future.
Synthesemethoden
The synthesis method of Ibudilast involves the reaction of 4-isobutyrylaminobenzoic acid with hydrazine hydrate and acetic anhydride. The reaction yields 3,5-Pyrazolidinedione, 4-(1-methylethyl)-1,2-diphenyl- as a white crystalline solid. The synthesis method of Ibudilast is well-established and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
Ibudilast has been extensively used as a research tool in the field of neuroscience and immunology. This compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases. Ibudilast has been studied for its potential use in the treatment of multiple sclerosis, neuropathic pain, and drug addiction.
Eigenschaften
CAS-Nummer |
1093-68-1 |
|---|---|
Produktname |
3,5-Pyrazolidinedione, 4-(1-methylethyl)-1,2-diphenyl- |
Molekularformel |
C18H18N2O2 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
1,2-diphenyl-4-propan-2-ylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H18N2O2/c1-13(2)16-17(21)19(14-9-5-3-6-10-14)20(18(16)22)15-11-7-4-8-12-15/h3-13,16H,1-2H3 |
InChI-Schlüssel |
YCVWEUCCAOLSFZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



